molecular formula C28H36N2O B12755531 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- CAS No. 72928-12-2

1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)-

Cat. No.: B12755531
CAS No.: 72928-12-2
M. Wt: 416.6 g/mol
InChI Key: KOIXQZAWSPOQNS-FQEVSTJZSA-N
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Description

1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

The synthesis of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves several steps. One common synthetic route includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- stands out due to its unique structural features and functional groups. Similar compounds include:

Properties

CAS No.

72928-12-2

Molecular Formula

C28H36N2O

Molecular Weight

416.6 g/mol

IUPAC Name

(6S)-2,6-dimethyl-8,8-bis(3-methylindol-1-yl)octan-2-ol

InChI

InChI=1S/C28H36N2O/c1-20(11-10-16-28(4,5)31)17-27(29-18-21(2)23-12-6-8-14-25(23)29)30-19-22(3)24-13-7-9-15-26(24)30/h6-9,12-15,18-20,27,31H,10-11,16-17H2,1-5H3/t20-/m0/s1

InChI Key

KOIXQZAWSPOQNS-FQEVSTJZSA-N

Isomeric SMILES

CC1=CN(C2=CC=CC=C12)C(C[C@@H](C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(CC(C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C

Origin of Product

United States

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